5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
Overview
Description
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C10H7N3O4. . This compound is characterized by the presence of a triazole ring attached to a benzene ring, which also contains two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 4H-1,2,4-triazole with isophthalic acid under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid groups.
Substitution: The triazole ring and benzene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene ring .
Scientific Research Applications
Chemistry
In chemistry, 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is used as a ligand in coordination chemistry. It can form complexes with various metal ions, leading to the development of new materials with unique properties .
Biology and Medicine
The compound’s triazole ring is of interest in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and drug delivery .
Mechanism of Action
The mechanism of action of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid involves its ability to coordinate with metal ions. The triazole ring and carboxylic acid groups can form stable complexes with metals, leading to the formation of coordination polymers and MOFs. These complexes exhibit unique properties, such as enhanced stability and specific reactivity, which are useful in various applications .
Comparison with Similar Compounds
Similar Compounds
5-(4H-1,2,4-triazol-4-yl)isophthalic acid: A closely related compound with similar structural features.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Another triazole derivative with a single carboxylic acid group.
1,2,4-Triazole-3-carboxylic acid: A simpler triazole derivative with a single carboxylic acid group.
Uniqueness
5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is unique due to the presence of both a triazole ring and two carboxylic acid groups. This combination allows for versatile coordination chemistry and the formation of complex structures with metal ions. Its unique structure also contributes to its potential biological activities and applications in materials science .
Properties
IUPAC Name |
5-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPTUNIOLMYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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